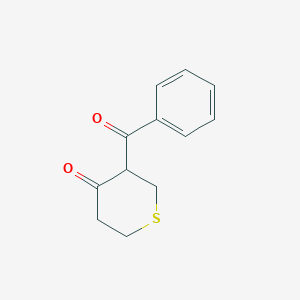

3-Benzoylthian-4-one

Description

3-Benzoylthian-4-one is a heterocyclic compound belonging to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Thiazolidinones are widely studied for their pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

CAS No. |

144535-04-6 |

|---|---|

Molecular Formula |

C12H12O2S |

Molecular Weight |

220.29 g/mol |

IUPAC Name |

3-benzoylthian-4-one |

InChI |

InChI=1S/C12H12O2S/c13-11-6-7-15-8-10(11)12(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

InChI Key |

YQKJUDVKHXEESN-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC(C1=O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoylthian-4-one typically involves the reaction of thiosalicylic acid with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thian-4-one ring . Another method involves the use of aroyl isothiocyanates to convert anthranilic acid derivatives into thiourea intermediates, which then undergo ring closure to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzoylthian-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzoyl group or the thian-4-one ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thian-4-one derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Benzoylthian-4-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by forming hydrogen bonds and π-π interactions with the active site. The compound’s unique structure allows it to fit into the binding pockets of various enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Structural Analogues of Thiazolidin-4-one Derivatives

The following table summarizes key structural and functional differences between 3-Benzoylthian-4-one and related compounds:

Electronic and Conformational Properties

- This compound: The benzoyl group at C3 likely reduces electron density at the thiazolidinone ring, enhancing electrophilic character. This contrasts with 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one, where the sulfanylidene group at C2 increases electron withdrawal, as confirmed by X-ray diffraction .

- 5-Benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one exhibits a fully conjugated system due to the benzylidene and imino groups, leading to planar geometry and stabilized resonance structures .

- Substituent effects in 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one deviate from typical Hammett correlations, suggesting steric hindrance and non-linear electronic interactions .

Bioactivity Comparisons

- Thiazolidinones with bulky substituents (e.g., benzyl, phenyl) demonstrate enhanced antimicrobial and antitumor activities. For instance, 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one is part of ongoing bioactivity studies .

- The benzoyl group in this compound may improve pharmacokinetic properties, such as membrane permeability, compared to alkyl-substituted analogs.

Key Research Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., benzoyl, sulfanylidene) enhance electrophilicity, making thiazolidinones more reactive in biological environments .

Structural Stability: Planar conformations in conjugated derivatives (e.g., benzylidene-imino systems) improve thermal stability and crystallinity .

Computational Predictions : Theoretical models suggest that substituent position and electronic effects significantly influence charge distribution and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.